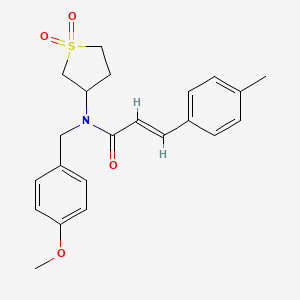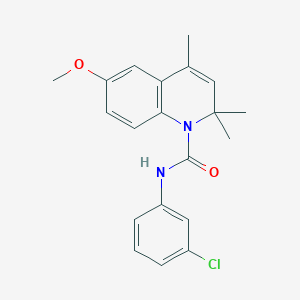![molecular formula C28H30N2O4 B12136021 5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136021.png)
5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Butoxyphényl)-7-méthoxy-2-(4-méthoxyphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine est un composé organique complexe qui appartient à la classe des benzoxazines. Les benzoxazines sont des composés hétérocycliques bicycliques contenant un atome d'oxygène et un atome d'azote dans un cycle à six chaînons doublement insaturé, spécifiquement un cycle 1,3-oxazine, fusionné avec un cycle benzénique
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(4-Butoxyphényl)-7-méthoxy-2-(4-méthoxyphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine implique généralement un processus en plusieurs étapes. Une méthode courante est la réaction de condensation entre une amine aromatique, un phénol et du formaldéhyde . Cette réaction peut être réalisée en un seul pot en chauffant les réactifs ensemble, ou elle peut être réalisée de manière séquentielle. Les conditions réactionnelles nécessitent souvent des températures élevées et la présence d'un catalyseur pour faciliter la formation du cycle benzoxazine.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer l'utilisation de réacteurs à écoulement continu pour assurer des conditions réactionnelles constantes et des rendements élevés. Le processus peut également inclure des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le produit souhaité avec une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
5-(4-Butoxyphényl)-7-méthoxy-2-(4-méthoxyphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, ce qui peut modifier ses propriétés électroniques.
Substitution : Les réactions de substitution nucléophile ou électrophile peuvent introduire différents groupes fonctionnels sur le cycle benzoxazine ou sur les substituants phényliques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome, le chlore) ou les nucléophiles (par exemple, les amines, les thiols) peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que les réactions de substitution peuvent produire une variété de dérivés benzoxaziniques fonctionnalisés.
Applications de la recherche scientifique
5-(4-Butoxyphényl)-7-méthoxy-2-(4-méthoxyphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine possède plusieurs applications de recherche scientifique :
Mécanisme d'action
Le mécanisme d'action du 5-(4-Butoxyphényl)-7-méthoxy-2-(4-méthoxyphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne des modifications des processus cellulaires . La structure du composé lui permet d'interagir avec diverses molécules biologiques, ce qui peut affecter les voies de transduction du signal et l'expression génique.
Applications De Recherche Scientifique
5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The compound’s structure allows it to interact with various biological molecules, potentially affecting signal transduction pathways and gene expression.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Phényl-2,4-dihydro-1,3-benzoxazine : Un dérivé benzoxazine plus simple avec moins de substituants.
4-[4-(4-méthoxyphényl)-5-méthyl-1H-pyrazol-3-yl]benzène-1,3-diol : Un autre composé ayant une structure de base similaire, mais des substituants différents.
(5E)-2-(4-Butoxyphényl)-5-(4-méthoxybenzylidène)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one : Un composé apparenté avec un système cyclique thiazolo-triazole.
Unicité
Ce qui distingue le 5-(4-Butoxyphényl)-7-méthoxy-2-(4-méthoxyphényl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, c'est sa combinaison de substituants butoxy et méthoxy sur les cycles phényliques, ce qui peut influencer considérablement sa réactivité chimique et ses applications potentielles. Cette structure unique permet une fonctionnalisation diversifiée et le développement de nouveaux matériaux aux propriétés adaptées.
Propriétés
Formule moléculaire |
C28H30N2O4 |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
5-(4-butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C28H30N2O4/c1-4-5-17-33-22-15-11-20(12-16-22)28-30-25(23-7-6-8-26(32-3)27(23)34-28)18-24(29-30)19-9-13-21(31-2)14-10-19/h6-16,25,28H,4-5,17-18H2,1-3H3 |
Clé InChI |
IUYDIZTZGITFJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12135951.png)
![(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135958.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12135959.png)

![3-(2-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12135965.png)

![(2Z)-2-(4-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135974.png)

![N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B12135986.png)
![2-methyl-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]propanamide](/img/structure/B12135992.png)

![N-[4-(dimethylamino)phenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12135999.png)
![3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136000.png)

